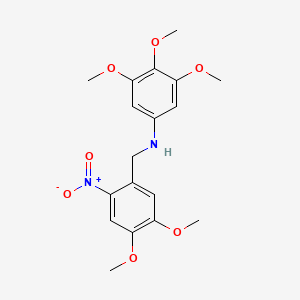
N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a crucial component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various inflammatory diseases. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases.
Mechanism of Action
N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide targets the intracellular domain of TLR4 and inhibits the recruitment of adaptor proteins, such as MyD88 and TRIF, which are essential for downstream signaling. This compound does not directly bind to TLR4 but rather binds to an intracellular protein, called MD-2, which is required for TLR4 activation. By inhibiting the recruitment of adaptor proteins, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokine and chemokine production.
Biochemical and Physiological Effects:
This compound has been shown to inhibit TLR4-mediated production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and chemokines, such as MCP-1 and MIP-2. This compound also reduces tissue damage and improves survival in animal models of sepsis and acute lung injury. In animal models of inflammatory bowel disease and rheumatoid arthritis, this compound attenuates inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is its specificity for TLR4 signaling pathway, which allows for targeted inhibition of pro-inflammatory cytokine and chemokine production. This compound has also been shown to be effective in various animal models of inflammatory diseases. However, one of the limitations of this compound is its poor solubility, which can limit its bioavailability and efficacy in vivo. Another limitation is the potential for off-target effects, as this compound may interact with other proteins besides MD-2.
Future Directions
For N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide research include the development of more potent and selective inhibitors of TLR4 signaling pathway, the optimization of this compound pharmacokinetics and pharmacodynamics, and the evaluation of this compound in clinical trials for various inflammatory diseases. Other future directions include the investigation of this compound in combination with other therapies, such as antibiotics and corticosteroids, and the identification of biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide involves several steps, starting from the reaction of 2-chloro-4-methylthiazole with 2-mercaptoquinoline to form 2-(2-quinolinylthio)-4-methylthiazole. This intermediate is then reacted with 3-bromopropionyl chloride to form N-(2-quinolinylthio)-4-methyl-2-propionamide. The final step involves the reaction of N-(2-quinolinylthio)-4-methyl-2-propionamide with methyl isothiocyanate to form this compound.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, inflammatory bowel disease, and rheumatoid arthritis. In preclinical studies, this compound has been shown to inhibit TLR4-mediated production of pro-inflammatory cytokines and chemokines, reduce tissue damage, and improve survival in animal models of sepsis and acute lung injury. This compound has also been shown to attenuate inflammation and tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10-9-21-16(17-10)19-15(20)11(2)22-14-8-7-12-5-3-4-6-13(12)18-14/h3-9,11H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBPYEFDJIFEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B4999497.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4999503.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![N~2~-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B4999514.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4999520.png)
![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)


![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methoxybenzamide](/img/structure/B4999579.png)
![1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
![ethyl 1-(1H-indol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999598.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-ethylbenzene](/img/structure/B4999603.png)